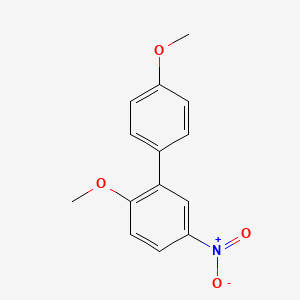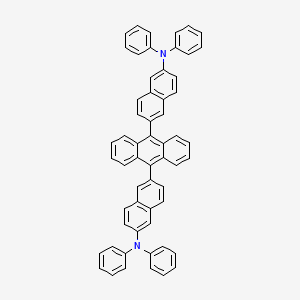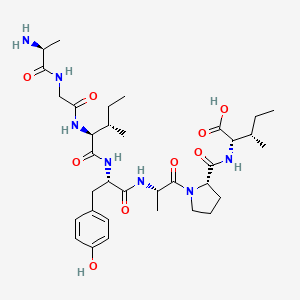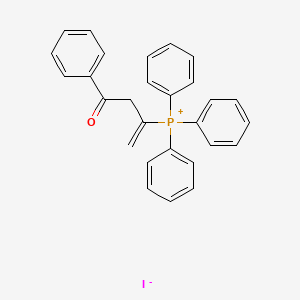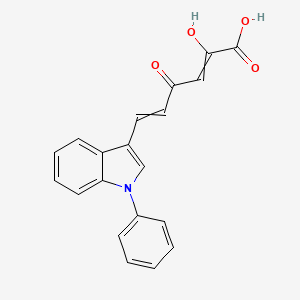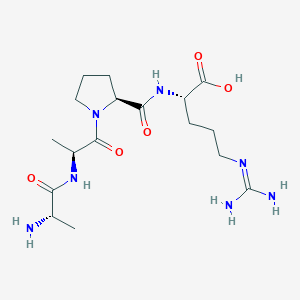![molecular formula C12H11Cl3O2 B12532470 2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol CAS No. 660839-23-6](/img/structure/B12532470.png)
2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is an organic compound belonging to the class of chlorinated biphenyls. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Chlorinated biphenyls are known for their stability and resistance to degradation, making them significant in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the initial chlorination of biphenyl, followed by catalytic hydrogenation to introduce the tetrahydro structure, and finally, hydroxylation to add the diol groups. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls or fully hydrogenated biphenyls.
Applications De Recherche Scientifique
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development or as a model compound for studying chlorinated biphenyls’ effects on health.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. The presence of chlorine atoms and hydroxyl groups influences its reactivity and interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4’-Trichlorobiphenyl: Similar in structure but lacks the tetrahydro and diol groups.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Contains more chlorine atoms and no hydroxyl groups.
2,4’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns.
Uniqueness
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is unique due to its specific combination of chlorine atoms and hydroxyl groups on a tetrahydro biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
660839-23-6 |
|---|---|
Formule moléculaire |
C12H11Cl3O2 |
Poids moléculaire |
293.6 g/mol |
Nom IUPAC |
3-(2,3,4-trichlorophenyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H11Cl3O2/c13-8-5-4-6(10(14)11(8)15)7-2-1-3-9(16)12(7)17/h2,4-5,9,12,16-17H,1,3H2 |
Clé InChI |
FTRWXCCGARSKBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


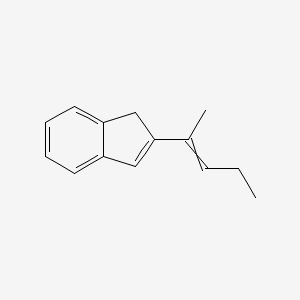
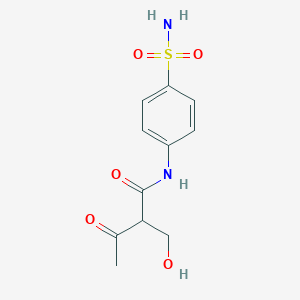


![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
